molecular formula C11H11NO2 B8238318 N-cyclopropyl-3-formylbenzamide

N-cyclopropyl-3-formylbenzamide

Cat. No.: B8238318
M. Wt: 189.21 g/mol
InChI Key: IGHRHSUVIFEVFX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-formylbenzamide is a benzamide derivative characterized by a cyclopropyl substituent on the nitrogen atom and a formyl (-CHO) group at the 3-position of the benzene ring. This compound is cataloged with a purity range of 95–98% and is utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials . Its structural features—a rigid cyclopropyl group and an electrophilic formyl moiety—make it a versatile intermediate for reactions such as nucleophilic additions, cyclizations, and metal-catalyzed transformations.

Properties

IUPAC Name

N-cyclopropyl-3-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-7-8-2-1-3-9(6-8)11(14)12-10-4-5-10/h1-3,6-7,10H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHRHSUVIFEVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-formylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-formylbenzoic acid with cyclopropylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane or toluene, and the mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-formylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-cyclopropyl-3-carboxybenzamide.

    Reduction: N-cyclopropyl-3-hydroxymethylbenzamide.

    Substitution: N-cyclopropyl-3-nitrobenzamide or N-cyclopropyl-3-bromobenzamide.

Scientific Research Applications

N-cyclopropyl-3-formylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-formylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Functional Group Variations in Benzamide Derivatives

The following table highlights key structural and functional differences between N-cyclopropyl-3-formylbenzamide and related benzamide compounds:

Compound Name Functional Groups Key Features/Applications References
This compound Formyl (-CHO), Cyclopropyl High-purity synthetic intermediate; used in drug discovery and catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (-CH₃), Hydroxyalkyl Contains N,O-bidentate directing group for C–H bond functionalization
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Chlorophenyl, Cyclopropane-carboxamide Agricultural fungicide (cyprofuram)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, Isopropoxy Systemic fungicide targeting rice sheath blight

Key Observations :

  • Electrophilic Reactivity : The formyl group in This compound enhances its reactivity in condensation and cycloaddition reactions compared to methyl or trifluoromethyl-substituted analogs (e.g., flutolanil) .
  • Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which contains an N,O-bidentate directing group for metal catalysis, This compound lacks such functionality, limiting its use in C–H activation chemistry .

Aldehyde-Containing Analogues

The formyl group in this compound is shared with other aldehyde-bearing compounds, such as 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde and (E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenal . These compounds are employed in:

  • Cross-Coupling Reactions : Aldehydes serve as electrophiles in Suzuki-Miyaura or Heck reactions.
  • Schiff Base Formation : The formyl group reacts with amines to generate imines, useful in ligand design.

Cyclopropyl-Substituted Compounds

Cyclopropyl groups are known to confer metabolic stability and conformational rigidity. Examples include:

  • Cyprofuram : Combines cyclopropanecarboxamide with a chlorophenyl group for fungicidal activity .
  • This compound : Lacks the heterocyclic furan moiety seen in cyprofuram, reducing its bioactivity but enhancing synthetic versatility .

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